4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-Cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic small molecule featuring a benzamide core substituted with a cyano group at the 4-position, a 6-methylbenzo[d]thiazol-2-yl moiety, and a 2-(diethylamino)ethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies .
Properties
IUPAC Name |
4-cyano-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS.ClH/c1-4-25(5-2)12-13-26(21(27)18-9-7-17(15-23)8-10-18)22-24-19-11-6-16(3)14-20(19)28-22;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZTTYVHPSLQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzamide derivative, characterized by the following structural features:
- Cyano group : Contributes to its reactivity and biological activity.
- Diethylaminoethyl moiety : Enhances solubility and interaction with biological targets.
- Benzothiazole ring : Imparts unique electronic properties that may affect its biological interactions.
Molecular Formula : CHClNOS
Molecular Weight : 429.0 g/mol
CAS Number : 1215533-56-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Bacillus subtilis | Active |
| Escherichia coli | Weak activity |
| Pseudomonas aeruginosa | Weak activity |
| Candida albicans | Active |
These findings suggest that the compound may be particularly effective against Gram-positive bacteria and certain fungi, while showing limited efficacy against Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression:
- Mechanism of Action : The compound's interaction with HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis over cell proliferation.
- Cell Lines Tested : Various cancer cell lines, including breast cancer and leukemia models, have shown sensitivity to treatment with this compound.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Signal Transduction Modulation : It can alter phosphorylation states of proteins involved in signaling pathways, leading to changes in cellular functions.
- DNA Interaction : Potential binding to DNA or RNA structures may disrupt normal cellular processes.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various benzamide derivatives, including this compound, highlighting its strong activity against S. aureus and B. subtilis while noting weaker effects on Gram-negative bacteria .
- Anticancer Research : In a series of experiments involving different cancer cell lines, the compound was shown to induce significant apoptosis through HDAC inhibition, suggesting potential as a therapeutic agent for cancer treatment .
- Toxicity Assessment : Preliminary toxicity studies indicate that while effective at low concentrations, higher doses may lead to cytotoxic effects on normal cells, necessitating further investigation into dosage optimization for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example:
- In vitro studies demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment for bacterial infections .
- A review of thiazole derivatives noted that modifications similar to those in this compound often lead to enhanced antibacterial activity .
| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 18 | Amoxicillin |
| Escherichia coli | 15 | Ciprofloxacin |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- It has been shown to affect cellular processes by modifying the phosphorylation states of target proteins, which can lead to altered cell functions associated with cancer progression .
- Specific case studies reveal its effectiveness against certain cancer cell lines, indicating promise for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy Study :
-
Anticancer Activity Assessment :
- In vitro tests on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that further exploration into its mechanism could yield valuable insights into novel cancer therapies .
Comparison with Similar Compounds
Structural Features :
- Benzamide backbone : Facilitates hydrogen bonding and π-π interactions with biological targets.
- Diethylaminoethyl group: Improves membrane permeability and bioavailability.
- 4-Cyano substituent: Modulates electronic properties and metabolic stability.
The benzo[d]thiazole scaffold is associated with anticancer, anti-inflammatory, and analgesic activities, as seen in related structures .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Key Comparative Findings
Bioactivity
- The 6-methylbenzo[d]thiazole in the target compound may confer stronger DNA-binding affinity compared to the 4-ethoxy analog due to increased steric bulk and lipophilicity .
- The diethylaminoethyl group enhances cellular uptake relative to simpler amines (e.g., unsubstituted thiazole in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide), which correlates with improved in vivo efficacy .
- The cyano group at the 4-position likely improves metabolic stability compared to chloro substituents (as in 2,4-dichloro analog), reducing susceptibility to oxidative degradation .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility (>10 mg/mL) versus neutral analogs like 4-phenylthiazol-2-ylamino-N-(thioformyl)benzamide (<1 mg/mL) .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation reactions between substituted benzaldehydes and aminotriazole derivatives under reflux conditions. For example, intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are reacted with benzaldehyde analogs in ethanol with glacial acetic acid as a catalyst . Optimization includes adjusting reflux duration (4–6 hours), solvent polarity (e.g., absolute ethanol vs. DMF), and stoichiometric ratios (1:1 molar ratio of amine to aldehyde). Post-reaction purification via vacuum filtration and recrystallization from methanol improves yield (65–90%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (300–500 MHz in CDCl or DMSO-d) identify proton environments, such as diethylaminoethyl (-N(CHCH)) and benzothiazole aromatic protons. Key shifts: δ 7.87–8.55 ppm for aromatic protons, δ 3.32–4.25 ppm for ethylenic chains .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions at 2.8–3.0 Å). Centrosymmetric dimers are stabilized by C–H···O/F interactions .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 323.7 [M+H]) .
Q. How are preliminary biological activities assessed in vitro?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for analogs?
- Methodological Answer :
- Substituent Variation : Replace the 4-cyano group with halogens (Cl, F) or methyl to modulate electron-withdrawing/donating effects. For example, 2,4-difluorobenzamide analogs show enhanced PFOR inhibition .
- Scaffold Hybridization : Fuse benzothiazole with thiophene or isoxazole rings to alter π-stacking and solubility (e.g., thiophene-2-carbonyl derivatives ).
- Table: SAR Trends
| Substituent | Bioactivity Trend (vs. Parent) | Reference |
|---|---|---|
| 4-Cl | ↑ Antiparasitic activity | |
| 6-F | ↓ Cytotoxicity, ↑ selectivity | |
| 3-OCH | Improved solubility |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., combine MTT with apoptosis markers like Annexin V) .
- Dose-Response Repetition : Test compounds at multiple concentrations (0.1–100 µM) to rule out assay-specific artifacts .
- Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity) .
Q. How are crystallization conditions optimized for X-ray-quality crystals?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., CHOH/CHCl) to balance polarity. Slow evaporation at 4°C promotes nucleation .
- Additive Engineering : Introduce co-crystallants like trifluoroacetic acid (0.1% v/v) to stabilize hydrogen bonds .
- Temperature Gradients : Gradual cooling from 50°C to RT reduces lattice defects .
Q. What considerations guide the design of in vivo pharmacokinetic studies?
- Methodological Answer :
- Solubility Enhancement : Formulate as hydrochloride salts or PEGylated nanoparticles to improve bioavailability .
- Dosing Routes : Intraperitoneal (IP) vs. oral administration; monitor plasma levels via LC-MS/MS over 24–72 hours .
- Metabolite Profiling : Use hepatic microsomes to identify Phase I/II metabolites (e.g., cytochrome P450-mediated oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
